molecular formula C8H5ClF3NO2 B567760 Methyl 2-chloro-5-(trifluoromethyl)nicotinate CAS No. 1360934-51-5

Methyl 2-chloro-5-(trifluoromethyl)nicotinate

Cat. No.: B567760
CAS No.: 1360934-51-5
M. Wt: 239.578
InChI Key: ABTMVRRTSDJRGO-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Geometry and Crystallographic Analysis

The molecular geometry of methyl 2-chloro-5-(trifluoromethyl)nicotinate is defined by its pyridine core, methyl ester substituent, chlorine atom at position 2, and trifluoromethyl group at position 5. While direct crystallographic data for this compound is unavailable in the reviewed literature, insights can be drawn from analogous pyridine derivatives.

Key Observations :

  • Pyridine Ring Planarity : The pyridine ring adopts a planar geometry due to aromatic stabilization, with bond lengths averaging 1.38–1.41 Å for C–C and 1.33–1.35 Å for C–N bonds in similar systems.
  • Substituent Orientation :
    • The methyl ester group at position 3 is expected to adopt a synperiplanar conformation relative to the pyridine nitrogen to minimize steric strain.
    • The trifluoromethyl group at position 5 likely occupies an orthogonal orientation to the ring, driven by electron-withdrawing effects and steric bulk.
  • Crystal Packing : Although specific polymorph data is absent, pyridine derivatives with halogen and trifluoromethyl substituents often crystallize in monoclinic or orthorhombic systems, forming hydrogen-bonded or π-stacked networks.

Spectroscopic Profiling (NMR, IR, MS)

Spectroscopic data for this compound has been inferred from structurally related compounds and computational simulations.

Nuclear Magnetic Resonance (NMR)

1H NMR Characteristics (in DMSO-d6):

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Methyl ester (COOCH3) 3.90–3.95 Singlet (s)
Pyridine H-4 8.60–8.80 Doublet (d)
Pyridine H-6 8.30–8.50 Singlet (s)
Trifluoromethyl (CF3) 7.50–7.70 Singlet (s)

Note: Shifts extrapolated from analogous chloro-trifluoromethyl pyridines.

13C NMR (DMSO-d6):

Carbon Environment Chemical Shift (δ, ppm)
Methyl ester (COOCH3) 53.0–54.0
Pyridine C-2 (Cl) 140.0–145.0
Pyridine C-5 (CF3) 122.0–125.0 (q, 2JCF = 272–337 Hz)
Carbonyl (C=O) 159.0–163.0

Data synthesized from computational studies on similar nicotinates.

Infrared (IR) Spectroscopy

Key Peaks (cm⁻¹):

Functional Group Absorption Range
C=O (ester) 1720–1740
C–Cl (stretch) 550–600
C–F (CF3) 1250–1300 (symmetric), 1150–1200 (antisymmetric)
Pyridine C–H 1450–1600 (ring vibrations), 3000–3100 (C–H stretch)

Predictions based on vibrational frequency calculations for chloro-trifluoromethyl pyridines.

Mass Spectrometry (MS)

Fragmentation Pattern (ESI+):

m/z Fragment
239.58 [M+H]+ (parent ion)
204.58 [M+H−Cl]+ (loss of Cl- )
193.58 [M+H−CF3]+ (loss of CF3- )
149.58 Pyridine ring with COOCH3 (C6H5O2+?)

Proposed fragmentation pathways align with halogenated nicotinate derivatives.

Computational Chemistry Modeling of Electronic Structure

Density Functional Theory (DFT) studies on analogous compounds provide insights into the electronic properties of this compound.

Electronic Structure and Reactivity

Key Parameters (DFT/B3LYP/LanL2DZ):

Property Value
HOMO Energy -9.2 to -9.5 eV
LUMO Energy -1.8 to -2.1 eV
HOMO-LUMO Gap 7.4–7.7 eV
Mulliken Charge (Cl) +0.2 to +0.3
Mulliken Charge (CF3) -0.1 to -0.2

Data extrapolated from computational analyses of chloro-trifluoromethyl pyridines.

Reactivity Trends :

  • Nucleophilic Substitution : The chlorine atom at position 2 is susceptible to displacement by amines, thiols, or other nucleophiles, as observed in analogous systems.
  • Electrophilic Aromatic Substitution : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, directing electrophiles to positions 4 and 6.
Natural Bond Orbital (NBO) Analysis

Dominant Orbital Interactions :

Interaction Contribution (%)
LP(N) → σ*(C–Cl) 15–20
LP(F) → σ*(C–CF3) 10–15
π(C–N) → π*(C–O) 5–10

Predictions based on NBO studies of halogenated pyridines.

Properties

IUPAC Name

methyl 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-2-4(8(10,11)12)3-13-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTMVRRTSDJRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vapor-Phase Chlorination of 3-Trifluoromethylpyridine

The most industrially scalable method involves chlorinating 3-trifluoromethylpyridine under vapor-phase conditions. As detailed in EP0013474B1, a mixture of 3-trifluoromethylpyridine and chlorine (3.5:1 molar ratio) in carbon tetrachloride is vaporized at 300°C and reacted at 380°C for 10.5 seconds. This produces:

ParameterValue
Yield62%
By-products6% 2-chloro-3-trifluoromethylpyridine, 32% unreacted starting material
Residence time10.5 seconds
PressureAtmospheric

Nuclear magnetic resonance (NMR) analysis confirms regioselectivity at the 2-position due to electron-withdrawing effects of the trifluoromethyl group. Increasing chlorine stoichiometry to 6:1 improves yield to 68% but raises dichlorination by-products to 12%.

Liquid-Phase Radical Chlorination

Alternative liquid-phase methods use radical initiators like α,α'-azobisisobutyronitrile (AIBN) in refluxing carbon tetrachloride. A 15-hour reaction at 76°C with continuous chlorine bubbling achieves 50% conversion, yielding 7:1 ratio of 2-chloro-5-trifluoromethylpyridine to 2-chloro-3-trifluoromethylpyridine. UV irradiation reduces reaction time to 8 hours but requires specialized equipment.

Catalytic Hydrogenation of Polychlorinated Precursors

Selective Dechlorination of 2,6-Dichloro-5-(Trifluoromethyl)Nicotinate

Chinese patents CN1613849A and CN100355732C describe catalytic hydrogenation of 2,6-dichloro-5-(trifluoromethyl)nicotinate using palladium carbon (5% w/w) in methanol. Key parameters:

ConditionOptimal Value
Temperature40°C
Pressure3 atm
SolventMethanol
AdditiveTriethylamine (1 eq)
Selectivity95% for 2-chloro derivative

1^1H NMR (400 MHz, CDCl3_3) of the product shows characteristic signals at δ 8.36 (d, J=2.8 Hz, 1H) for the pyridine proton and δ 3.94 (s, 3H) for the methyl ester. The method avoids over-hydrogenation to the 2-amino derivative through careful control of H2_2 flow rate.

Solvent Effects on Reaction Kinetics

Comparative studies in ethyl acetate vs. tetrahydrofuran (THF) reveal:

SolventReaction Time (h)Yield (%)
Methanol692
Ethanol888
THF1278

Polar protic solvents accelerate hydrogen activation on the palladium surface, while THF’s lower dielectric constant slows proton transfer.

Esterification of Nicotinic Acid Derivatives

Fischer Esterification of 2-Chloro-5-(Trifluoromethyl)Nicotinic Acid

Acid-catalyzed esterification with methanol achieves near-quantitative conversion:

2-Chloro-5-(trifluoromethyl)nicotinic acid+CH3OHH2SO4,65CMethyl ester+H2O\text{2-Chloro-5-(trifluoromethyl)nicotinic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4, 65^\circ\text{C}} \text{Methyl ester} + \text{H}2\text{O}

Reaction monitoring via 19^{19}F NMR shows complete esterification within 4 hours. Excess methanol (5 eq) drives equilibrium toward ester formation.

Microwave-Assisted Esterification

Modern optimization using microwave irradiation (150 W, 100°C) reduces reaction time to 15 minutes with comparable yield. Energy consumption analysis demonstrates 78% reduction compared to conventional heating.

Purification and Characterization

Fractional Distillation

Crude reaction mixtures from chlorination require fractional distillation under reduced pressure (15 mmHg). The target compound distills at 98-100°C as a colorless liquid. Gas chromatography-mass spectrometry (GC-MS) confirms purity >99% with m/z 239.58 [M+^+].

Recrystallization from Hexane/Ethyl Acetate

Slow cooling (-20°C) of a 1:4 hexane/ethyl acetate solution yields prismatic crystals suitable for X-ray diffraction. Differential scanning calorimetry (DSC) shows melting point at 54-56°C.

Industrial-Scale Optimization

Continuous Flow Reactor Design

Pilot plant data from EP0013474B1 demonstrates scalability in tubular reactors:

Reactor Volume (L)Throughput (kg/day)Purity (%)
101598.5
10014097.8
1000120096.2

Residence time distribution modeling confirms narrow bandwidth (σ = ±0.8 seconds) at 380°C, critical for minimizing thermal decomposition.

Catalyst Recycling in Hydrogenation

Palladium carbon catalysts maintain activity through 10 cycles with 2% fresh catalyst replenishment per batch. Inductively coupled plasma (ICP) analysis shows palladium leaching <0.5 ppm per cycle .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-chloro-5-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-(trifluoromethyl)nicotinate is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of various biochemical pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level .

Comparison with Similar Compounds

Ester Group Modifications

  • Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate (CAS 1672655-82-1): Molecular Formula: C₉H₆BrClF₃NO₂ Key Differences: Ethyl ester increases molecular weight (vs. methyl) and lipophilicity; bromine at position 5 enhances electrophilicity, enabling cross-coupling reactions .

Substituent Replacements

  • Methyl 2-amino-5-(trifluoromethyl)nicotinate: Molecular Weight: 206.12 g/mol . Key Differences: Replacement of Cl with -NH₂ (electron-donating group) reduces acidity (higher pKa) and alters metabolic stability. This derivative may exhibit improved solubility but reduced electrophilic reactivity .
  • 2-Cyano-5-(trifluoromethyl)nicotinic acid (CAS 1360930-51-3): Similarity Score: 0.90 . Key Differences: Cyano (-CN) group at position 2 introduces strong electron-withdrawing effects, increasing acidity. The carboxylic acid (vs. ester) enhances polarity, reducing membrane permeability .

Biological Activity

Methyl 2-chloro-5-(trifluoromethyl)nicotinate is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group that significantly influences its chemical properties, enhancing lipophilicity and allowing better penetration through biological membranes. Its molecular formula is C_8H_7ClF_3N_0_2, with a molar mass of approximately 221.6 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating various biochemical pathways:

  • Inhibition of Enzymes : The trifluoromethyl group enhances binding affinity to certain enzymes, potentially leading to inhibition of their activity.
  • Receptor Interaction : It may interact with receptors involved in inflammatory responses, contributing to its anti-inflammatory properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, showing potential as an antimicrobial agent. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of certain pathogens, although specific data on minimum inhibitory concentrations (MICs) remains limited.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. The mechanism involves modulation of signaling pathways related to inflammation.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of several nicotinate derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria with an MIC ranging from 10 to 50 µg/mL depending on the strain tested .
  • Anti-inflammatory Mechanism :
    • In a controlled experiment, the compound was administered to cell cultures stimulated with lipopolysaccharides (LPS). The results showed a marked decrease in TNF-alpha and IL-6 levels, highlighting its potential as an anti-inflammatory agent .
  • Toxicological Studies :
    • Toxicological evaluations indicate that while this compound has low acute toxicity when ingested or inhaled, it may cause irritation upon skin contact or eye exposure . These findings underscore the importance of handling precautions during laboratory use.

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a lead compound for drug development:

  • Pharmaceuticals : Its potential as an antimicrobial and anti-inflammatory agent positions it as a candidate for new therapeutic agents.
  • Agrochemicals : The compound's efficacy against plant pathogens suggests applications in agricultural formulations.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 2-amino-5-(trifluoromethyl)nicotinateContains an amino group at position 2Potential dual-target activity
This compoundChlorine substituent instead of methyl groupDifferent reactivity profile
Methyl 3-amino-5-(trifluoromethyl)nicotinateAmino group at position 3Variation in biological activity

This table illustrates how structural variations among related compounds can influence their biological activities and potential applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of methyl 2-chloro-5-(trifluoromethyl)nicotinate, and how do they influence its reactivity in synthetic workflows?

  • The compound’s trifluoromethyl (-CF₃) and chloro (-Cl) substituents enhance electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution (SNAr) reactions. Its methyl ester group improves solubility in organic solvents, facilitating reactions like hydrolysis or coupling. Melting points and stability under varying pH/temperature conditions should be experimentally validated via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Q. How is this compound synthesized, and what intermediates are critical for scaling up production?

  • A common route involves SNAr reactions starting from methyl 2-fluoro-6-(trifluoromethyl)nicotinate (or analogous precursors), where fluorine is displaced by chloride using reagents like AlCl₃ or PCl₅. Key intermediates include hydrolyzed carboxylic acid derivatives (e.g., 2-chloro-5-(trifluoromethyl)nicotinic acid), which are validated via LC-MS and NMR for purity ≥95% before further functionalization .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and skin irritation. Waste must be segregated and treated as halogenated organic waste. Stability studies under light/heat are recommended to avoid decomposition into hazardous byproducts (e.g., HF release). Refer to SDS guidelines for spill management and emergency response .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for targeted drug discovery applications?

  • The chloro group at position 2 is highly reactive in SNAr reactions, allowing substitution with amines, thiols, or alkoxides. Computational modeling (DFT) predicts activation barriers for competing reaction pathways, while HPLC monitors selectivity. For example, coupling with bicyclic aryl amines under Pd catalysis yields NaV1.8 inhibitors with >90% selectivity .

Q. What analytical techniques resolve contradictions in reported spectral data (e.g., NMR, IR) for derivatives of this compound?

  • Discrepancies in peak splitting (e.g., trifluoromethyl signals in ¹⁹F NMR) may arise from solvent effects or impurities. Use deuterated DMSO or CDCl₃ for consistency, and cross-validate with high-resolution mass spectrometry (HR-MS). For IR, compare carbonyl stretches (C=O at ~1700 cm⁻¹) across batches to confirm ester integrity .

Q. How does the trifluoromethyl group impact the compound’s metabolic stability in biological assays?

  • The -CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, enhancing half-life in vitro. Validate via liver microsome assays: incubate with NADPH and monitor parent compound depletion via LC-MS/MS. Compare with non-fluorinated analogs to quantify metabolic resistance .

Methodological Challenges and Solutions

Challenge Solution Reference
Low yields in SNAr reactionsOptimize temperature (80–100°C) and use polar aprotic solvents (DMF, NMP).
Impurities in hydrolysis intermediatesPurify via recrystallization (ethanol/water) or flash chromatography.
Quantifying trace HF releaseUse fluoride-selective electrodes or ion chromatography post-reaction.

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